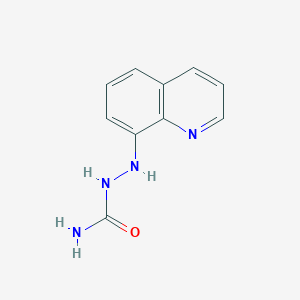

2-Quinolin-8-ylhydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

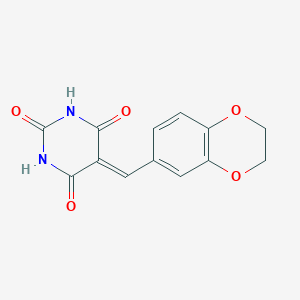

2-Quinolin-8-ylhydrazinecarboxamide is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 . It is used in scientific research due to its unique structure, which enables its application in various fields, including drug discovery, organic synthesis, and catalysis.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Carboxamide derivatives, including those related to "2-Quinolin-8-ylhydrazinecarboxamide," have been evaluated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The inhibitive performance is attributed to the adsorption of these compounds at the metal/solution interface, following the Langmuir adsorption isotherm model. The study indicates that these inhibitors can form a uniform film on the metal surface, contributing to their protective properties (Erami et al., 2019).

Coordination Chemistry and Catalysis

Research on carboxamide palladium(II) complexes, which include "2-Quinolin-8-ylhydrazinecarboxamide" derivatives, explores their coordination behavior, substitution kinetics, and interaction with DNA/bovine serum albumin. These complexes show potential in vitro cytotoxic activities against various cancer cell lines, comparable to cisplatin, while exhibiting lower toxicity on normal cells. This suggests their utility in cancer treatment and as tools in biochemical studies (Omondi et al., 2021).

Antimicrobial and Antitubercular Activities

Several studies have synthesized and evaluated the antimicrobial and antitubercular activities of quinoline derivatives, including "2-Quinolin-8-ylhydrazinecarboxamide." These compounds exhibit significant inhibitory effects against a variety of microbial strains, highlighting their potential as leads for developing new antimicrobial agents. The studies also focus on the structural characterization and the mechanism of action of these derivatives (Özyanik et al., 2012); (Kumar et al., 2014).

Material Science

In the field of materials science, "2-Quinolin-8-ylhydrazinecarboxamide" derivatives have been used in the synthesis of soluble and thermally stable polyamides. These polymers exhibit excellent solubility in polar aprotic solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Bazzar, 2010).

Anticancer Research

Derivatives of "2-Quinolin-8-ylhydrazinecarboxamide" have been investigated for their anticancer properties, particularly targeting the Bcl-2 protein. This research explores the design and synthesis of novel heterocyclic compounds with potential as Bcl-2 inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines. The findings open avenues for the development of new anticancer therapies (Hamdy et al., 2019).

Eigenschaften

IUPAC Name |

(quinolin-8-ylamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKXAYANYXHXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-8-ylhydrazinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)

![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2606082.png)

![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)